Methyl 3-amino-4-(4-isobutylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(4-isobutylphenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(4-isobutylphenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(4-isobutylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 3-amino-4-(4-isobutylphenyl)thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-isobutylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: This compound has a similar structure but with a chlorine atom instead of an isobutyl group.
Methyl 2-aminothiophene-3-carboxylate: This compound has a similar thiophene core but different substituents.
Uniqueness
Methyl 3-amino-4-(4-isobutylphenyl)thiophene-2-carboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isobutyl group, in particular, can affect its lipophilicity and interaction with biological targets .
Properties
Molecular Formula |
C16H19NO2S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
methyl 3-amino-4-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H19NO2S/c1-10(2)8-11-4-6-12(7-5-11)13-9-20-15(14(13)17)16(18)19-3/h4-7,9-10H,8,17H2,1-3H3 |
InChI Key |
TXJMLBBOSKYIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC |
Origin of Product |
United States |
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